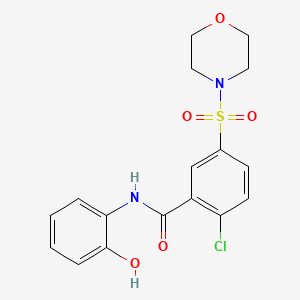

2-chloro-N-(2-hydroxyphenyl)-5-(4-morpholinylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-hydroxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN2O5S and its molecular weight is 396.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 396.0546705 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrase Isoenzymes

Aromatic sulfonamide inhibitors, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, have been shown to inhibit carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentration (IC50) values. These inhibitors exhibit varying activities across different isoenzymes, with significant potential in the development of therapeutic agents targeting conditions mediated by carbonic anhydrases (Supuran, Maresca, Gregáň, & Remko, 2013).

Crystal and Molecular Structure Analysis

Studies on the crystal and molecular structure of aromatic sulfonamides and their salts, such as N-(3-morpholinopropyl)benzene-1,4-disulfonamide, reveal characteristic L-shaped structures stabilized by intramolecular hydrogen bonding. These structural insights are crucial for understanding the interaction mechanisms of these compounds with biological targets (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Antidepressant Synthesis

The synthesis of benzamide derivatives, such as 4-Chloro-N-(3-morpholinopropyl)benzamide (befol), demonstrates the compound's role as an antidepressant. Befol is synthesized through a series of reactions, highlighting the importance of morpholine and benzamide functionalities in pharmaceutical compound development (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).

Conversion of Amino Alcohols into Morpholines

Sulfinamides serve as effective amine protecting groups, facilitating the conversion of 1,2-amino alcohols into morpholines. This process is valuable in the synthesis of compounds like morpholine, which is utilized in various chemical and pharmacological applications (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

Molecular Pharmacology of Anthranilic Acid Derivatives

Research on anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase (sGC) highlights their potential as novel sGC agonists. Such compounds could offer therapeutic benefits in conditions involving impaired sGC signaling pathways (Schindler et al., 2006).

Propriétés

IUPAC Name |

2-chloro-N-(2-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O5S/c18-14-6-5-12(26(23,24)20-7-9-25-10-8-20)11-13(14)17(22)19-15-3-1-2-4-16(15)21/h1-6,11,21H,7-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSXMFGJMKMIFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)

![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)

![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)

![1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)

![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)

![8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5564544.png)

![ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5564546.png)

![1-butylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B5564551.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]thiomorpholine](/img/structure/B5564554.png)